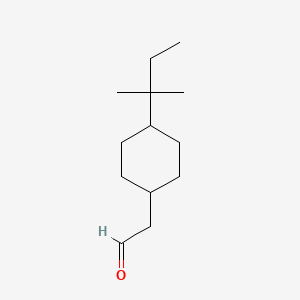
2-(4-Tert-amylcyclohexyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-amylcyclohexyl)acetaldehyde is a useful research compound. Its molecular formula is C13H24O and its molecular weight is 196.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Fragrance Industry
The primary application of 2-(4-Tert-amylcyclohexyl)acetaldehyde lies in the fragrance industry , where it is utilized as a key ingredient in perfumes and scented products. Its unique olfactory profile offers several advantages:
- Versatility : The compound can be used alone or as part of a complex mixture of fragrance materials to create diverse scent profiles.
- Odor Enhancement : It has been noted for its ability to strengthen or improve the overall fragrance character of products, making it suitable for personal care items, household products, and cosmetics.
- Creative Opportunities : The unusual combination of odor notes provides perfumers with new creative avenues, enabling the development of innovative fragrance compositions.
Case Studies and Research Findings
Several studies have documented the effectiveness and applications of this compound:
- Perfume Development : Research has shown that this compound can be incorporated into various perfume formulations to enhance scent longevity and complexity. For example, a study demonstrated that when blended with other fragrance materials, it contributed significantly to the overall olfactory impact of the final product .
- Consumer Preference Studies : Surveys conducted among consumers indicated a strong preference for fragrances containing this compound due to its fresh floral notes. This suggests that products featuring this compound may have a competitive edge in the market .
- Safety Assessments : Evaluations of the compound's safety profile have been conducted, focusing on potential allergenic responses. These studies typically conclude that when used within recommended concentrations, this compound is safe for use in cosmetic applications .
Data Table: Comparison of Fragrance Compounds
| Compound Name | Odor Characteristics | Application Area | Safety Profile |
|---|---|---|---|
| This compound | Floral, muguet | Perfumes, cosmetics | Safe at recommended levels |
| 2-(4-Tert-butylphenyl)acetaldehyde | Woody, sweet | Perfumes | Generally recognized as safe |
| 2-(4-Tert-pentylcyclohexyl)acetaldehyde | Floral, green | Household products | Requires further study |
Propiedades
Número CAS |
620159-84-4 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-[4-(2-methylbutan-2-yl)cyclohexyl]acetaldehyde |
InChI |
InChI=1S/C13H24O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h10-12H,4-9H2,1-3H3 |
Clave InChI |
VSJZJBVOENMSRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC(CC1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















